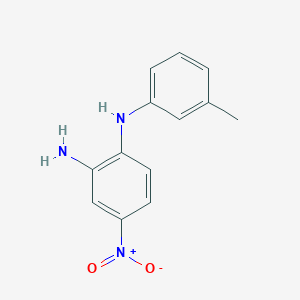

N1-(3-Methylphenyl)-4-nitrobenzene-1,2-diamine

Description

Significance of Nitrobenzene-1,2-diamine Scaffolds in Organic Synthesis

The nitrobenzene-1,2-diamine scaffold, the fundamental structural unit of the title compound, is of paramount importance in organic synthesis, primarily as a precursor to benzimidazoles. organic-chemistry.orgichem.mdresearchgate.netbohrium.comnih.gov Benzimidazoles are a class of heterocyclic compounds renowned for their wide range of biological activities and applications in medicinal chemistry. The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde, carboxylic acid, or their derivatives. The presence of the nitro group on the benzene (B151609) ring can influence the reactivity of the diamine and the properties of the resulting benzimidazole (B57391).

Furthermore, the nitro group itself is a versatile functional group that can be readily reduced to an amino group, opening up pathways for further chemical modifications. This dual functionality makes nitrobenzene-1,2-diamine scaffolds valuable intermediates in the synthesis of a diverse array of compounds, including dyes, polymers, and pharmaceuticals.

Role of Substituted Phenylenediamines in Advanced Chemical Structures

The introduction of substituents onto the phenylenediamine core, such as the 3-methylphenyl group in N1-(3-Methylphenyl)-4-nitrobenzene-1,2-diamine, plays a crucial role in tailoring the properties of the resulting molecules. N,N'-substituted p-phenylenediamines, for instance, are known for their antioxidant properties. researchgate.netresearchgate.net The nature of the substituent can influence several key characteristics of the compound and its derivatives:

Solubility: The introduction of alkyl or aryl groups can modify the polarity of the molecule, thereby affecting its solubility in various solvents.

Reactivity: Substituents can exert electronic effects (either electron-donating or electron-withdrawing) that modulate the reactivity of the amino groups and the aromatic ring.

Steric Hindrance: Bulky substituents can introduce steric hindrance, which can direct the regioselectivity of chemical reactions.

Physical Properties: The substituent can impact the melting point, boiling point, and crystalline structure of the compound.

Biological Activity: In the context of medicinal chemistry, the substituent can play a critical role in the binding of the molecule to biological targets.

The 3-methylphenyl group in the title compound is an example of an aryl substituent that can influence the electronic and steric properties of the molecule, thereby impacting its utility in the synthesis of advanced chemical structures.

Overview of Research Trajectories for this compound

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its primary research trajectory can be inferred from the well-established chemistry of its structural analogs. The principal application of this compound is as a precursor in the synthesis of substituted benzimidazoles.

The general synthetic route would involve the condensation of this compound with various aldehydes or carboxylic acids to yield 1-(3-methylphenyl)-5-nitro-2-substituted-1H-benzimidazoles. The reaction is typically catalyzed by an acid and can be carried out under conventional heating or microwave irradiation. organic-chemistry.org

The resulting benzimidazole derivatives could then be evaluated for a range of potential applications, including:

Medicinal Chemistry: As potential antimicrobial, anticancer, or antiviral agents.

Materials Science: As components of organic light-emitting diodes (OLEDs), fluorescent sensors, or high-performance polymers.

The nitro group on the benzimidazole ring can be further functionalized, for example, by reduction to an amino group, allowing for the synthesis of a wider library of compounds for screening in various applications.

Contextualization within Aromatic Diamine Chemistry

Aromatic diamines are a class of organic compounds that are fundamental to many areas of chemistry, from the synthesis of pharmaceuticals to the production of high-performance polymers like polyimides. mdpi.com this compound is a member of the ortho-aromatic diamine subclass, which is particularly important for the synthesis of fused heterocyclic systems.

The chemistry of aromatic diamines is rich and varied, with their reactivity being largely dictated by the nature and position of substituents on the aromatic ring. The presence of both a nitro group and an N-aryl substituent in this compound places it at the intersection of several key areas of aromatic chemistry:

Nitroaromatic Chemistry: The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution and influences the basicity of the amino groups.

Aniline (B41778) Chemistry: The amino groups are nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization.

Heterocyclic Chemistry: As a 1,2-diamine, it is an ideal precursor for the synthesis of five- and six-membered heterocyclic rings fused to the benzene ring.

The interplay of these different chemical characteristics makes this compound a valuable and versatile tool for the synthetic organic chemist.

Structure

3D Structure

Properties

IUPAC Name |

1-N-(3-methylphenyl)-4-nitrobenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-9-3-2-4-10(7-9)15-13-6-5-11(16(17)18)8-12(13)14/h2-8,15H,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAISCOQHGBFRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Strategies for the Synthesis of N1-(3-Methylphenyl)-4-nitrobenzene-1,2-diamine

The construction of the target molecule can be achieved by forming the key C-N bond between the phenylenediamine core and the 3-methylphenyl group, or by building the substituted phenylenediamine ring from appropriately functionalized precursors.

Reductive amination is a powerful method for forming C-N bonds, often involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced. nih.gov In the context of nitroarenes, this can be extended to a one-pot process where a nitro group is reduced to an amine in situ, which then reacts with a carbonyl compound. nih.govresearchgate.net

A hypothetical reductive amination pathway to this compound could involve the reaction of 4-nitro-1,2-phenylenediamine with 3-methylbenzaldehyde. This reaction would form a Schiff base (imine) intermediate, which is subsequently reduced to the desired secondary amine. Various reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) being a common choice for its mildness and selectivity. ucla.edu

Alternatively, a tandem process could begin with a nitro compound and an aldehyde, using a catalyst that facilitates both the reduction of the nitro group and the reductive amination sequence. researchgate.net

Table 1: Key Aspects of a Proposed Reductive Amination Strategy

| Step | Reactants | Reagent/Catalyst | Intermediate/Product |

|---|---|---|---|

| Imine Formation | 4-Nitro-1,2-phenylenediamine, 3-Methylbenzaldehyde | Acid catalyst (optional) | N-(3-methylbenzylidene)-4-nitrobenzene-1,2-diamine |

| Reduction | Imine intermediate | Sodium triacetoxyborohydride (STAB) or H₂/Catalyst (e.g., Pd/C) | this compound |

A highly plausible route to the target compound involves sequential nitration and amination reactions on a benzene (B151609) core. A common strategy in the synthesis of nitroanilines is the nitration of a protected aniline (B41778), such as acetanilide (B955), to control the position of the incoming nitro group. magritek.comchempanda.com

A potential pathway could start with a suitable precursor like 2,4-dinitrochlorobenzene. The synthesis would proceed via two key steps:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom in 2,4-dinitrochlorobenzene is highly activated towards nucleophilic substitution. Reaction with m-toluidine (B57737) (3-methylaniline) would displace the chloride to form N-(3-methylphenyl)-2,4-dinitroaniline.

Selective Reduction: The next critical step is the selective reduction of one nitro group. The partial reduction of dinitroanilines to the corresponding nitro-o-phenylenediamines is a well-established transformation. orgsyn.org Reagents like ammonium (B1175870) sulfide (B99878) or sodium hydrosulfide (B80085) are often used to selectively reduce the nitro group at the 2-position, ortho to the existing amino group, yielding the final product, this compound. orgsyn.org

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. mdpi.comresearchgate.net While specific MCRs for the direct synthesis of this compound are not prominently documented, a hypothetical approach could be designed.

Such a reaction might involve a nitro-substituted aromatic building block, m-toluidine, and other components that facilitate the formation of the diamine structure in a convergent manner. The advantage of an MCR approach would be a reduction in the number of synthetic steps and purification procedures, aligning with the principles of green chemistry. mdpi.com

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are among the most robust and versatile methods for forming C-N bonds. This methodology would be an excellent candidate for the synthesis of this compound.

A likely synthetic route would involve the coupling of 4-nitro-1,2-phenylenediamine with a 3-methylphenyl halide (e.g., 3-bromo- (B131339) or 3-iodotoluene). nih.gov The reaction is catalyzed by a palladium complex, which is typically generated in situ from a palladium precursor and a suitable phosphine (B1218219) ligand. The choice of ligand is crucial for achieving high yields and selectivity. nih.gov

Table 2: Typical Components for Palladium-Catalyzed C-N Coupling

| Component | Examples | Purpose |

|---|---|---|

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active palladium catalyst |

| Phosphine Ligand | Xantphos, BINAP, RuPhos | Stabilizes the catalyst and facilitates the reaction cycle |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Activates the amine and facilitates reductive elimination |

| Aryl Halide | 3-Bromotoluene (B146084), 3-Iodotoluene | Provides the 3-methylphenyl group |

| Amine | 4-Nitro-1,2-phenylenediamine | The nucleophile that forms the desired C-N bond |

| Solvent | Toluene, Dioxane | Provides the reaction medium |

This method offers a direct and generally high-yielding pathway to the target molecule with broad functional group tolerance.

Precursor Synthesis and Intermediate Transformations

The availability of key starting materials is critical for the success of any synthetic strategy. The preparation of substituted nitroaniline derivatives is a fundamental process in industrial and laboratory chemistry.

Nitroanilines are vital precursors for many of the proposed synthetic routes. google.comgoogleapis.com They can be synthesized through several methods:

Nitration of Acetanilide: Direct nitration of aniline is often problematic as it can lead to oxidation and the formation of a mixture of isomers. chempanda.com A more controlled approach involves first protecting the amino group by acetylation to form acetanilide. Nitration of acetanilide with a mixture of nitric and sulfuric acid primarily yields the para-nitro isomer, with a smaller amount of the ortho isomer. magritek.com The acetyl group can then be removed by hydrolysis to give p-nitroaniline.

Amination of Halogenated Nitrobenzenes: Nitroanilines can be prepared by the reaction of ammonia (B1221849) with a nitro-substituted aryl halide, such as 2-nitrochlorobenzene, to produce 2-nitroaniline. chempanda.com

Direct Amination of Nitroaromatics: More advanced methods involve the direct amination of an aromatic nitro compound using aminating agents like O-alkylhydroxylamines in the presence of a base. google.comgoogleapis.com This can be particularly useful for introducing an amino group ortho to a nitro group. google.comgoogleapis.com

Table 3: Summary of Synthetic Methods for Nitroaniline Precursors

| Method | Starting Material(s) | Key Reagents | Product Example |

|---|---|---|---|

| Nitration of Protected Aniline | Acetanilide | HNO₃, H₂SO₄; then H₃O⁺/heat | p-Nitroaniline magritek.com |

| Nucleophilic Substitution | 2-Nitrochlorobenzene, Ammonia | High temperature/pressure | 2-Nitroaniline chempanda.com |

| Partial Reduction | 2,4-Dinitroaniline | (NH₄)₂S or NaSH | 4-Nitro-1,2-phenylenediamine orgsyn.org |

| Direct Amination | Nitrobenzene (B124822) | R₃NHOR₄, Base, Cu catalyst | o-Nitroaniline google.comgoogleapis.com |

Derivatization of Nitro-o-phenylenediamines

The synthesis of this compound is primarily achieved through the derivatization of 4-nitro-o-phenylenediamine (B140028). This process involves the introduction of a 3-methylphenyl group onto one of the amino functionalities of the diamine core. Two principal reaction pathways are predominantly employed for this transformation: Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).

Buchwald-Hartwig Amination: This reaction has become a cornerstone in the formation of carbon-nitrogen bonds, offering a versatile method for the synthesis of aryl amines. wikipedia.org The process involves the cross-coupling of an amine with an aryl halide or triflate, catalyzed by a palladium complex. wikipedia.org In the context of synthesizing this compound, 4-nitro-o-phenylenediamine would be reacted with a 3-methylphenyl halide (e.g., 3-bromotoluene or 3-iodotoluene) in the presence of a palladium catalyst and a suitable phosphine ligand. wikipedia.orgorganic-chemistry.org The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the desired N-arylated product and regenerate the catalyst. wikipedia.org The choice of ligand is crucial and has evolved through several "generations," with sterically hindered phosphine ligands often providing superior results. wikipedia.orgyoutube.com

Nucleophilic Aromatic Substitution (SNAr): This pathway is a viable alternative for the synthesis of this compound. Aromatic rings that are substituted with strong electron-withdrawing groups, such as the nitro group present in 4-nitro-o-phenylenediamine, are activated towards nucleophilic attack. wikipedia.orglibretexts.org In this reaction, the amine (in this case, m-toluidine) acts as the nucleophile, attacking an activated aryl halide, such as 1-chloro-4-nitrobenzene, which would then be followed by amination and reduction steps. More directly, if starting with a suitably activated precursor where one of the amino groups is a better leaving group, m-toluidine could displace it. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The presence of the nitro group in the ortho or para position relative to the leaving group is essential for stabilizing the negative charge of this intermediate. libretexts.org

Optimization of Synthetic Yields and Selectivity

Achieving high yields and selectivity is a critical aspect of synthesizing this compound. The optimization of these parameters is highly dependent on the chosen synthetic route and involves the careful manipulation of several reaction conditions.

For the Buchwald-Hartwig amination , key parameters that influence the outcome include:

Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand, is paramount. Sterically hindered and electron-rich ligands generally promote the reductive elimination step and prevent side reactions like beta-hydride elimination. youtube.com

Base: A non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium carbonate (K₂CO₃). The strength of the base can significantly impact the reaction rate and yield.

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to ensure the stability of the catalyst and reactants.

Temperature: Reaction temperatures are often elevated to facilitate the catalytic cycle, though modern catalyst systems are increasingly effective at lower temperatures. researchgate.net

In the case of Nucleophilic Aromatic Substitution (SNAr) , optimization strategies include:

Solvent: Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are often used as they can solvate the cation while leaving the nucleophile relatively free, thus increasing its reactivity.

Temperature: Higher temperatures are generally required to overcome the activation energy of the reaction.

Leaving Group: The nature of the leaving group on the aromatic ring is important. Fluoride is often the best leaving group for SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon atom being attacked.

The following interactive table summarizes the influence of various parameters on the yield of N-arylation reactions, based on general principles of these synthetic methodologies.

| Parameter | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |

| Catalyst/Ligand | Crucial for yield; bulky, electron-rich phosphines are often optimal. | Not applicable. |

| Base | Strong, non-nucleophilic bases (e.g., NaOtBu) generally give higher yields. | Can be used to deprotonate the nucleophile, enhancing its reactivity. |

| Solvent | Aprotic, non-polar solvents (e.g., Toluene) are preferred. | Polar aprotic solvents (e.g., DMSO, DMF) are preferred. |

| Temperature | Often requires heating, but modern catalysts can work at lower temperatures. | Typically requires elevated temperatures. |

| Leaving Group | I > Br > Cl > F | F > Cl > Br > I |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is an area of increasing importance, aiming to reduce the environmental impact of chemical processes. rsc.orguniba.it

Key considerations in developing a greener synthesis for this compound include:

Atom Economy: Direct C-H arylation methodologies are being explored as they offer higher atom economy by avoiding the need for pre-functionalized starting materials, thus reducing waste. uniba.itrsc.org

Solvent Selection: Efforts are being made to replace hazardous solvents like NMP and dioxane with more environmentally benign alternatives. rsc.org In some cases, reactions can be performed in water or under solvent-free conditions. researchgate.net

Catalyst Efficiency: For catalytic reactions like the Buchwald-Hartwig amination, the focus is on developing catalysts with high turnover numbers and frequencies. This allows for lower catalyst loadings, which is economically and environmentally beneficial, especially when using precious metals like palladium. researchgate.netrsc.org The use of more abundant and less toxic base metals like copper or nickel as catalysts is also an active area of research. mdpi.comacsgcipr.org

Waste Reduction: One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, can streamline the process and reduce the generation of waste. wikipedia.org

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and efficient.

Spectroscopic and Structural Elucidation

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra, complemented by two-dimensional techniques, provides comprehensive structural information.

The ¹H-NMR spectrum of N1-(3-Methylphenyl)-4-nitrobenzene-1,2-diamine is expected to show distinct signals corresponding to the protons on its two aromatic rings and the amine and methyl groups. The chemical shifts (δ) are influenced by the electronic effects of the nitro (-NO₂) and amino (-NH-) substituents.

Nitro-substituted Ring Protons: The protons on the 4-nitrobenzene-1,2-diamine moiety are significantly affected by the strong electron-withdrawing nitro group and the electron-donating amino groups. Based on analogs, the proton ortho to the nitro group (H-5) is expected to be the most deshielded, appearing at a high chemical shift. The proton ortho to the primary amine (H-3) would likely appear at the lowest chemical shift due to strong shielding.

3-Methylphenyl Ring Protons: The protons on the m-tolyl group will exhibit a complex splitting pattern typical of a 1,3-disubstituted benzene (B151609) ring. The methyl group protons (-CH₃) will appear as a characteristic singlet in the upfield region (around 2.3 ppm).

Amine Protons: The two N-H protons (from the -NH- bridge and the primary -NH₂) are expected to appear as broad singlets. Their chemical shifts can vary depending on solvent, concentration, and temperature due to hydrogen bonding. In DMSO-d₆, these signals are typically observed in the range of 5.0 to 9.0 ppm.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| -CH₃ (on tolyl group) | ~2.3 | Singlet (s) |

| H-3 (on nitrobenzene (B124822) ring) | ~6.5 - 6.8 | Doublet (d) |

| H-5 (on nitrobenzene ring) | ~7.8 - 8.1 | Doublet of doublets (dd) |

| H-6 (on nitrobenzene ring) | ~6.9 - 7.2 | Doublet (d) |

| Protons on m-tolyl ring | ~6.7 - 7.3 | Multiplet (m) |

| -NH₂ (primary amine) | Variable (Broad s) | Broad Singlet (br s) |

| -NH- (secondary amine) | Variable (Broad s) | Broad Singlet (br s) |

The ¹³C-NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The influence of the substituents is critical for assigning the signals.

Nitro-substituted Ring Carbons: The carbon atom attached to the nitro group (C-4) is expected to be significantly deshielded. Conversely, carbons attached to the amino groups (C-1 and C-2) will be shielded. Theoretical and experimental studies on similar nitroanilines confirm these trends. researchgate.net

3-Methylphenyl Ring Carbons: The spectrum will show six distinct signals for the m-tolyl ring carbons. The carbon attached to the methyl group (ipso-carbon) and the carbon attached to the secondary amine will have their chemical shifts influenced by these substituents. The methyl carbon itself will appear at a high field position (~21 ppm).

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (on tolyl group) | ~21 |

| Aromatic C-H Carbons | 110 - 130 |

| Aromatic C-N Carbons | 135 - 150 |

| Aromatic C-NO₂ Carbon | ~140 |

| Aromatic C-CH₃ Carbon | ~139 |

¹⁵N-NMR spectroscopy is a specialized technique that provides direct insight into the electronic environment of the nitrogen atoms. For this compound, three distinct nitrogen signals are expected: one for the nitro group (-NO₂) and two for the amine nitrogens (-NH- and -NH₂).

Studies on a series of nitrobenzene-1,2-diamines have shown that the chemical shifts of the amino group nitrogens are highly sensitive to the nature and position of substituents. researchgate.net The nitrogen of the nitro group is expected to have a chemical shift far downfield, typically in the range of -10 to -20 ppm relative to nitromethane. The chemical shifts of the amino nitrogens are more variable. The primary amino group (-NH₂) nitrogen is expected to be more shielded than the secondary amine (-NH-) nitrogen, which is influenced by the electronic properties of the attached m-tolyl group. Quantifying these shifts can be achieved through regression analysis based on substituent effects in analogous series of compounds. researchgate.net

To make unambiguous assignments of the ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the two separate aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for identifying the quaternary (non-protonated) carbons and for establishing the connectivity between the two aromatic rings via the N-H bridge.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. The IR spectrum of this compound would be dominated by vibrations of the nitro and amine groups.

N-O Vibrations: The nitro group exhibits two strong and characteristic stretching vibrations: an asymmetric stretch (νas) typically found between 1500 and 1550 cm⁻¹ and a symmetric stretch (νs) between 1330 and 1390 cm⁻¹. spectroscopyonline.com These are often the most intense peaks in the spectrum.

N-H Vibrations: The N-H stretching vibrations of the primary and secondary amines are expected in the region of 3300-3500 cm⁻¹. The primary amine (-NH₂) typically shows two bands (asymmetric and symmetric stretching), while the secondary amine (-NH-) shows a single band. N-H bending vibrations are expected around 1600 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹.

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene rings occur in the 1450-1600 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amines) | Stretching | 3300 - 3500 | Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium-Weak |

| C-H (Methyl) | Stretching | 2850 - 2960 | Medium-Weak |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium-Strong |

| N-O (Nitro) | Asymmetric Stretching | 1500 - 1550 | Strong |

| N-O (Nitro) | Symmetric Stretching | 1330 - 1390 | Strong |

In-Depth Analysis of this compound Reveals Limited Spectroscopic and Structural Data

A comprehensive review of available scientific literature and chemical databases indicates a significant gap in the detailed spectroscopic and structural elucidation of the chemical compound This compound . While information exists for structurally related compounds such as 4-nitro-1,2-phenylenediamine and other derivatives, specific experimental data for the title compound remains largely unpublished. This article outlines the standard analytical techniques that would be employed for its characterization, while highlighting the absence of specific findings for this compound.

The characterization of a novel or unstudied compound like this compound would typically involve a suite of spectroscopic and analytical techniques to determine its molecular structure, functional groups, and electronic properties.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to its constituent parts.

Expected Characteristic FTIR Peaks:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (amine) | 3300-3500 | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (methyl) | 2850-2960 | Stretching |

| C=C (aromatic) | 1450-1600 | Stretching |

| N-O (nitro) | 1500-1550 and 1300-1370 | Asymmetric and Symmetric Stretching |

| C-N | 1250-1350 | Stretching |

This table represents expected values based on known functional group absorptions and does not reflect experimental data for the specific title compound.

Currently, there is no publicly available experimental FTIR data specifically for this compound.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be anticipated to clearly show the symmetric stretching of the nitro group and the vibrations of the aromatic rings. However, no specific Raman spectroscopic data for this compound has been found in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is utilized to study the electronic transitions within a molecule. The presence of chromophores, such as the nitro group and the aromatic rings in this compound, would result in characteristic absorption maxima (λmax) in the UV-Vis spectrum. Analysis of related nitroaniline compounds suggests that this molecule would likely exhibit significant absorption in the UV and visible regions of the electromagnetic spectrum. Despite this, specific experimental UV-Vis data for the title compound is not available.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In a mass spectrum of this compound, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Fragmentation patterns would provide further structural information. For the related compound 4-nitro-1,2-phenylenediamine, a top peak at an m/z of 153 is observed, corresponding to its molecular weight. No specific mass spectrometry data for this compound could be located.

X-ray Crystallographic Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

To date, the crystal structure of this compound has not been reported. A successful single-crystal X-ray diffraction analysis would yield precise bond lengths, bond angles, and details of the crystal packing. For comparison, the crystal structure of 4-nitro-o-phenylenediamine (B140028) has been determined, revealing a P 21 21 21 space group and specific unit cell dimensions.

Crystallographic Data for a Related Compound (4-nitro-o-phenylenediamine):

| Parameter | Value |

| Space Group | P 21 21 21 |

| a | 3.7590 Å |

| b | 10.307 Å |

| c | 17.290 Å |

| α | 90.00° |

| β | 90.00° |

| γ | 90.00° |

This data is for a related compound and is provided for illustrative purposes only.

Conformational Analysis in the Crystalline State

Comprehensive Structural Characterization

A comprehensive structural characterization, which would include detailed crystallographic data, is not available for this compound. Such a characterization would typically be presented in a data table format, detailing parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and refinement statistics. This information is fundamental to understanding the precise geometry, conformation, and packing of the molecule in the solid state.

In the absence of specific experimental data for this compound, a detailed and scientifically accurate article adhering to the requested outline cannot be generated. Further research and publication of the crystallographic and spectroscopic data for this compound are required to enable a thorough analysis.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict stable molecular structures and the distribution of electrons.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For a molecule like N1-(3-Methylphenyl)-4-nitrobenzene-1,2-diamine, a common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). This level of theory has proven effective for optimizing the geometries of related nitrobenzene-1,2-diamine compounds.

The optimization process systematically alters the molecular geometry to find the lowest energy conformation, known as the ground state. Key parameters obtained from this optimization include bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations would likely reveal a nearly planar geometry for the nitrobenzene-1,2-diamine moiety, a feature common in similar structures. The presence of an intramolecular hydrogen bond between one of the amine hydrogens and an oxygen atom of the adjacent nitro group is also a highly probable finding, as this interaction contributes to the planarity and stability of the system.

Table 1: Predicted Key Geometric Parameters from DFT Optimization (Note: This table represents expected trends based on related structures, as specific experimental or computational data for the title compound is not available in the cited literature.)

| Parameter | Predicted Value Range | Description |

|---|---|---|

| C-N (Nitro) Bond Length | 1.45 - 1.48 Å | The length of the bond connecting the nitro group to the benzene (B151609) ring. |

| N-O (Nitro) Bond Length | 1.22 - 1.25 Å | The lengths of the bonds within the nitro group. |

| C-N (Amine) Bond Length | 1.37 - 1.41 Å | The lengths of the bonds connecting the diamine groups to the ring. |

| N-H···O H-Bond Angle | 140 - 160° | The angle of the intramolecular hydrogen bond. |

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without reliance on experimental data for parameterization. While computationally more demanding than DFT, they can provide valuable benchmark data. For a molecule of this size, HF calculations might be used for initial geometry optimizations, often followed by more sophisticated methods that include electron correlation, like MP2 or coupled cluster (CC) theories, for more accurate energy calculations. These methods are essential for validating the results obtained from DFT.

Prediction of Spectroscopic Parameters

Computational methods are highly effective at predicting spectroscopic data, which can be used to interpret and assign experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical NMR chemical shifts can be calculated to aid in the assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., B3LYP/6-311++G(d,p)), is a standard approach for calculating the absolute shieldings of nuclei like ¹H, ¹³C, and ¹⁵N. These absolute shieldings are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

Calculations for this compound would predict distinct chemical shifts for each proton and carbon atom. The electron-withdrawing nitro group is expected to cause a significant downfield shift (higher ppm) for the protons and carbons on the nitrobenzene (B124822) ring, particularly those in the ortho and para positions relative to the nitro group. The chemical shifts of the 3-methylphenyl ring would be less affected. Comparing calculated and experimental NMR data provides a powerful method for structural verification.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) Based on DFT/GIAO (Note: Values are illustrative, based on general substituent effects observed in related nitroaromatic compounds. Specific calculated values for the title compound are not available in the cited literature.)

| Carbon Atom Position | Predicted Chemical Shift (ppm) | Influencing Factors |

|---|---|---|

| C4 (with NO₂) | 145 - 150 | Strong deshielding by the nitro group. |

| C1, C2 (with amines) | 135 - 145 | Deshielding by nitrogen, influenced by H-bonding. |

| C5, C6, C3 | 115 - 130 | Shielding/deshielding based on position relative to all substituents. |

| C (Methylphenyl) | 110 - 140 | Standard aromatic range, with shifts influenced by the methyl group and the point of attachment. |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies and their corresponding intensities. The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other effects. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

For this compound, key predicted vibrational modes would include:

N-H stretching of the amine groups, expected in the 3300-3500 cm⁻¹ region.

C-H stretching of the aromatic rings and the methyl group, typically around 3000-3100 cm⁻¹.

Asymmetric and symmetric NO₂ stretching modes, which are characteristic and strong, usually appearing near 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

C=C stretching within the aromatic rings, found in the 1400-1600 cm⁻¹ range.

NO₂ deformation and rocking vibrations at lower frequencies.

A detailed analysis of the potential energy distribution (PED) from these calculations allows for the unambiguous assignment of each vibrational mode to specific atomic motions within the molecule.

on this compound Remain Elusive

A comprehensive review of published scientific literature reveals a notable absence of specific theoretical and computational chemistry studies focused on the compound this compound. Despite the availability of computational methods to investigate molecular properties, dedicated research on this particular molecule, including electronic transition predictions, frontier molecular orbital analysis, molecular electrostatic potential mapping, and charge distribution, could not be located in the public domain.

General computational studies have been conducted on related structures, such as nitrobenzene and various substituted o-phenylenediamines. These studies utilize established theoretical frameworks like Density Functional Theory (DFT) to explore the electronic characteristics and reactivity of these classes of compounds. For instance, theoretical analyses of nitrobenzene derivatives often focus on the influence of the nitro group on the aromatic ring's electron density and its directing effects in chemical reactions. Similarly, computational studies on phenylenediamine isomers investigate their structural and electronic properties.

However, the specific combination of a 3-methylphenyl group and a 4-nitro substituent on a benzene-1,2-diamine scaffold has not been the subject of detailed computational analysis in the available literature. Consequently, specific data points such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, molecular electrostatic potential (MESP) values, and specific charge distribution and reactivity indices for this compound are not available. Furthermore, no molecular dynamics simulations investigating its reactivity or intermolecular interactions have been reported.

The lack of dedicated research on this compound means that a detailed article conforming to the requested structure and content, including specific data tables and in-depth research findings, cannot be generated at this time. Such an undertaking would necessitate original computational research to be performed.

Reactivity and Derivatization Chemistry

Amine Reactivity and Functional Group Transformations

The presence of both a primary and a secondary amino group ortho to each other, and on a nitro-substituted benzene (B151609) ring, confers a unique reactivity profile to N1-(3-Methylphenyl)-4-nitrobenzene-1,2-diamine. The nucleophilicity of these amines is the driving force for many of its characteristic reactions.

The amino groups of this compound are nucleophilic due to the lone pair of electrons on the nitrogen atoms. However, their reactivity is modulated by several factors. The electron-withdrawing nitro group para to the primary amine and meta to the secondary amine decreases the electron density on the benzene ring and, consequently, reduces the nucleophilicity of the amino groups compared to unsubstituted o-phenylenediamine (B120857).

The secondary amine, bonded to a 3-methylphenyl (m-tolyl) group, is generally less nucleophilic than the primary amine due to steric hindrance and the electronic effect of the aryl substituent. This difference in reactivity can potentially allow for selective reactions at the primary amine position under carefully controlled conditions. These amino groups readily react with a variety of electrophiles, including alkyl halides, acyl chlorides, and anhydrides.

As with other aromatic amines, the amino groups of this compound can undergo a range of reactions characteristic of this functional group. researchgate.net These include salt formation with acids, and diazotization of the primary amino group with nitrous acid to form a diazonium salt, which can then be subjected to various nucleophilic substitution reactions. However, the presence of the activating ortho amino groups and the deactivating nitro group will influence the conditions required for these transformations.

Condensation Reactions

The diamine structure of this compound makes it an excellent substrate for condensation reactions with carbonyl compounds, leading to the formation of heterocyclic structures or Schiff bases.

The primary amino group of this compound can react with aldehydes and ketones to form Schiff bases, also known as imines. For instance, the condensation of 4-nitro-o-phenylenediamine (B140028) with various benzaldehyde (B42025) derivatives in an alcohol medium is a known method for preparing Schiff bases. researchgate.net This reaction typically involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration. core.ac.uk The resulting imine can be an important intermediate for the synthesis of other compounds or can be a target molecule in its own right. For example, the reaction of o-phenylenediamine with 4-nitrobenzaldehyde (B150856) initially forms the mono-Schiff base, N-(4-nitrobenzyl)benzene-1,2-diamine. nih.gov

A similar reaction with this compound would be expected to proceed at the primary amine, leading to the formation of an N-aryl imine. The general reaction is depicted below:

| Reactant 1 | Reactant 2 | Product |

| This compound | Aldehyde (R-CHO) | Schiff Base |

This table illustrates the general condensation reaction to form a Schiff base.

The ortho-diamine arrangement is a key structural feature that facilitates cyclization reactions to form five- or seven-membered heterocyclic rings. A prominent example is the synthesis of benzimidazoles. The reaction of o-phenylenediamines with aldehydes, followed by an intramolecular cyclization and oxidation, is a common route to 2-substituted benzimidazoles. nih.govresearchgate.net For this compound, this would lead to the formation of a substituted nitrobenzimidazole.

Furthermore, reaction with dicarbonyl compounds can lead to the formation of other heterocyclic systems. For example, condensation with β-enamino diketones can be a strategy to access pyrrole-fused 1,5-benzodiazepines. acs.org The specific reaction conditions and the nature of the carbonyl compound will determine the final heterocyclic product. The synthesis of benzimidazoles from o-phenylenediamines can be achieved using various reagents like formic acid and iron powder. organic-chemistry.org

Acylation and Sulfonylation Reactions

The nucleophilic amino groups of this compound are susceptible to acylation and sulfonylation. These reactions are important for the synthesis of amides and sulfonamides, respectively, and can serve to protect the amine functionality or to introduce new functional groups.

Acylation can be achieved using acyl chlorides or anhydrides. For example, N-Methyl-4-nitrobenzene-1,2-diamine reacts with hexanedioic acid anhydride (B1165640) to yield 5-(2-methylamino-5-nitro-phenylcarbamoyl)-pentanoic acid. coreyorganics.com Similarly, the reaction of nitroarenes with acyl chlorides in the presence of iron can produce N-aryl amides. semanticscholar.orgnih.gov It is also possible to synthesize bis-acyl-thiourea derivatives from 4-nitrobenzene-1,2-diamine by reacting it with acyl isothiocyanates generated in situ from acid chlorides and potassium thiocyanate. mdpi.com Given the differential reactivity of the primary and secondary amines, selective acylation might be possible.

Sulfonylation, typically carried out with sulfonyl chlorides in the presence of a base, would result in the formation of sulfonamides. Aromatic secondary and tertiary amines are known to react with arylsulfonyl chlorides. researchgate.net This reaction would likely occur at one or both of the amino groups of this compound, depending on the reaction conditions.

| Reaction Type | Reagent | Functional Group Formed |

| Schiff Base Formation | Aldehyde/Ketone | Imine (C=N) |

| Cyclization | Aldehyde/Carboxylic Acid | Benzimidazole (B57391) |

| Acylation | Acyl Chloride/Anhydride | Amide |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide |

This table provides a summary of the key derivatization reactions for this compound.

Synthesis of Bis-Acyl-Thiourea Derivatives

While specific research on this compound is limited, studies on the parent compound, 4-nitrobenzene-1,2-diamine, provide a framework for understanding its potential reactions. Researchers have successfully synthesized bis-acyl-thiourea derivatives from 4-nitrobenzene-1,2-diamine in a two-step process. doaj.orgbohrium.commdpi.comnih.govresearchgate.net These derivatives have been characterized using various spectroscopic methods, including FTIR, 1H-NMR, and 13C-NMR. doaj.orgbohrium.commdpi.com

Three such derivatives synthesized from 4-nitrobenzene-1,2-diamine are:

UP-1 : N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl)) bis(carbonothioyl))bis(2,4-dichlorobenzamide) doaj.orgbohrium.commdpi.com

UP-2 : N,N'-(((4-nitro-1,2-phenylene) bis(azanediyl))bis(carbonothioyl))diheptanamide doaj.orgbohrium.commdpi.com

UP-3 : N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))dibutannamide doaj.orgbohrium.commdpi.com

These compounds have demonstrated significant biological activities, including DNA binding, urease inhibition, and anti-brain-tumor properties. doaj.orgbohrium.commdpi.comnih.govresearchgate.net For instance, UP-1 showed notable inhibitory efficiency against the urease enzyme with an IC50 value of 1.55 ± 0.0288 µM. doaj.orgmdpi.comnih.gov

| Compound | Full Chemical Name | Noted Biological Activity | Urease Inhibition IC50 (µM) |

|---|---|---|---|

| UP-1 | N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl)) bis(carbonothioyl))bis(2,4-dichlorobenzamide) | Strong anti-urease activity, Cytotoxicity against glioblastoma cells | 1.55 ± 0.0288 |

| UP-2 | N,N'-(((4-nitro-1,2-phenylene) bis(azanediyl))bis(carbonothioyl))diheptanamide | DNA binding, Cytotoxicity against cancerous cells with less effect on healthy cells at low concentrations | 1.66 ± 0.0179 |

| UP-3 | N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))dibutannamide | Strong DNA binding, Cytotoxicity against glioblastoma cells | 1.69 ± 0.0162 |

Formation of Amides and Ureas

The amino groups of this compound are nucleophilic and can react with carboxylic acid derivatives to form amides or with isocyanates to form ureas. The formation of an amide bond is a fundamental transformation in organic synthesis. nih.gov A related compound, N-Methyl-4-nitrobenzene-1,2-diamine, reacts with hexanedioic acid anhydride in a chloroform (B151607) solvent to produce 5-(2-methylamino-5-nitro-phenylcarbamoyl)-pentanoic acid with a 95% yield. coreyorganics.com

The synthesis of urea (B33335) derivatives is crucial in medicinal chemistry, as the urea functional group can form multiple stable hydrogen bonds with biological targets. nih.gov Traditional methods for urea synthesis often involve the reaction of amines with phosgene (B1210022) or its equivalents to generate isocyanate intermediates, which then react with another amine. nih.gov Modern, safer methods have been developed to avoid hazardous reagents. nih.gov

Metal Complexation Studies

The diamine structure, along with the potential for the nitro group to be reduced to another coordinating group, makes this compound and its parent compound, 4-nitrobenzene-1,2-diamine, excellent candidates for ligand design in coordination chemistry.

Ligand Design and Coordination Chemistry

Chelating ligands, such as o-phenylenediamines, are widely used in coordination chemistry because they form more thermodynamically stable complexes compared to analogous monodentate ligands. nih.gov Derivatives of 4-nitrobenzene-1,2-diamine can act as versatile ligands. For instance, Schiff bases derived from 4-nitrobenzene-1,2-diamine can coordinate with metal ions through azomethine and amine groups. researchgate.netresearchgate.net These ligands can be bidentate or tetradentate, forming stable complexes with various transition metals. researchgate.netnih.gov The presence of different donor atoms (like nitrogen and oxygen) in a single ligand molecule allows for the accommodation of metal centers with varying Lewis acidities. nih.gov

Synthesis and Characterization of Transition Metal Complexes

A variety of transition metal complexes have been synthesized using Schiff base ligands derived from 4-nitrobenzene-1,2-diamine. researchgate.net For example, complexes with the general formula [MLX2], where M can be Mn(II), Fe(II), Co(II), or Ni(II), have been prepared and characterized using elemental analysis, IR and UV-visible spectroscopy, and magnetic moment measurements. researchgate.net These studies often propose an octahedral geometry for the metal(II) complexes. researchgate.net The characterization of these complexes confirms the coordination of the metal ion to the ligand, often through imine and oxime nitrogen atoms. researchgate.net

| Metal Ion (M) | Ligand (L) | General Formula | Proposed Geometry |

|---|---|---|---|

| Mn(II) | Schiff base from 4-nitrobenzene-1,2-diamine and 5-chloroisatin | [MLX2] | Octahedral |

| Fe(II) | Schiff base from 4-nitrobenzene-1,2-diamine and 5-chloroisatin | [MLX2] | Octahedral |

| Co(II) | Schiff base from 4-nitrobenzene-1,2-diamine and 5-chloroisatin | [MLX2] | Octahedral |

| Ni(II) | Schiff base from 4-nitrobenzene-1,2-diamine and 5-chloroisatin | [MLX2] | Octahedral |

Nitro Group Reductions and Oxidations

The nitro group is a key functional group that significantly influences the chemical and electronic properties of the molecule. It is readily susceptible to reduction, a reaction of wide interest in organic chemistry. wikipedia.org

The reduction of an aromatic nitro group to an amine is a fundamental transformation. masterorganicchemistry.com This can be achieved through various methods, including catalytic hydrogenation (using catalysts like Palladium, Platinum, or Nickel) or by using easily oxidized metals such as iron, tin, or zinc in an acidic medium. wikipedia.orgmasterorganicchemistry.com A variety of reagents and catalyst systems have been developed for the chemoselective reduction of nitro groups, allowing this transformation to occur in the presence of other reducible functional groups. organic-chemistry.org For example, hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder can selectively and rapidly reduce aromatic nitro compounds to their corresponding amines at room temperature. niscpr.res.in

The reduction process is a six-electron reduction that proceeds sequentially through nitroso and N-hydroxylamino intermediates to form the final amine product. nih.gov These intermediates can be reactive and are of significant interest in the study of the biological activity of nitroaromatic compounds. nih.gov While reductions are common, the oxidation of the diamine moiety is also possible, though the nitro group itself is generally resistant to oxidation. The parent compound, 4-Nitro-o-phenylenediamine, is noted to be incompatible with strong oxidizing agents. chemicalbook.com

Applications As a Synthetic Building Block

Intermediate in Heterocyclic Compound Synthesis

The defining feature of N1-(3-Methylphenyl)-4-nitrobenzene-1,2-diamine for heterocyclic synthesis is its ortho-phenylenediamine moiety. This structural motif is a classic precursor for the synthesis of several important classes of fused heterocyclic compounds, most notably quinoxalines and benzimidazoles.

The synthesis of quinoxalines typically involves the cyclocondensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.netchim.itnih.gov For this compound, this reaction would proceed via the nucleophilic attack of its two amino groups on the two carbonyl carbons of a reagent like glyoxal (B1671930) or benzil. This process results in the formation of a six-membered pyrazine (B50134) ring fused to the original benzene (B151609) ring, yielding a substituted nitroquinoxaline. The presence of the 3-methylphenyl and nitro groups on the resulting quinoxaline (B1680401) core allows for fine-tuning of its electronic and steric properties. Quinoxaline derivatives are of significant interest due to their wide spectrum of biological activities. researchgate.netsapub.org

Similarly, this diamine can react with aldehydes or carboxylic acids to form benzimidazoles. rsc.orgnih.govmdpi.com The reaction with an aldehyde, often catalyzed by an acid, results in a 1,2-disubstituted benzimidazole (B57391), where one of the nitrogen atoms of the imidazole (B134444) ring is substituted with the 3-methylphenyl group. organic-chemistry.org The benzimidazole scaffold is a key component in many pharmaceutically active molecules.

| Reactant | Product Heterocycle | General Conditions | Reference |

| 1,2-Dicarbonyl Compounds (e.g., Benzil) | Substituted Quinoxalines | Reflux in ethanol (B145695) or other suitable solvent, sometimes with an acid catalyst. | researchgate.netnih.gov |

| Aldehydes (e.g., Benzaldehyde) | Substituted Benzimidazoles | Condensation reaction, often with an acid or oxidizing agent. | nih.govorganic-chemistry.org |

| Carboxylic Acids | Substituted Benzimidazoles | High-temperature condensation, often with a catalyst like ammonium (B1175870) chloride. | semanticscholar.org |

Precursor for Advanced Organic Materials

The unique electronic and structural characteristics of this compound make it and its derivatives suitable for applications in materials science.

Dyes and Pigments

Aromatic amines and nitro compounds are fundamental components in the synthesis of many dyes. The parent compound, 4-nitro-o-phenylenediamine (B140028), is a known component in semi-permanent hair dye formulations and inks, where it acts as a direct dye. chemicalbook.comcosmeticsinfo.orgcosmileeurope.eu The chromophoric system, arising from the nitro and amino groups attached to the benzene ring, is responsible for its color. The introduction of the N-(3-methylphenyl) group can modify the molecule's electronic properties and, consequently, its color and dyeing characteristics, such as fastness and affinity for substrates. Furthermore, the primary amino group can be diazotized and coupled with other aromatic compounds to produce a wide range of azo dyes. niscpr.res.in

Fluorescent Chemosensors

Derivatives of o-phenylenediamine are widely used in the design of fluorescent sensors. chemicalbook.com The fluorescence of a linked fluorophore can be quenched by the electron-rich diamine through a process called photoelectron transfer (PET). rsc.orgresearchgate.net Upon reaction with a specific analyte, the electronic properties of the diamine moiety are altered, inhibiting the PET process and "turning on" the fluorescence. For instance, reaction with nitrosating species converts the o-phenylenediamine into a benzotriazole, which is electron-deficient and restores fluorescence. rsc.orgresearchgate.net The presence of both a nitro group (an electron-withdrawing group) and amino groups in this compound provides a platform for developing sensors for various analytes, including metal ions and nitroaromatic compounds. nih.govrsc.org

Polymer Chemistry Applications

Aromatic diamines are essential monomers for the synthesis of high-performance polymers such as aromatic polyamides and polyimides. tandfonline.commdpi.com These polymers are known for their exceptional thermal stability and mechanical strength. While direct polymerization of this compound is not widely reported, its structural features are relevant. It could be incorporated as a comonomer to introduce specific properties. For example, the nitro group could later be reduced to an amine, allowing for post-polymerization cross-linking. The bulky 3-methylphenyl substituent would likely disrupt polymer chain packing, potentially increasing solubility and processability while maintaining high glass transition temperatures. mdpi.com Additionally, oxidative coupling of primary aromatic diamines can yield azopolymers, which are colored, thermally stable, and highly crystalline materials. acs.org Polyanilines and related conductive polymers can also be synthesized through the chemical or electrochemical oxidation of phenylenediamines. researchgate.net

Role in Pharmaceutical Intermediate Synthesis

The primary role of this compound as a pharmaceutical intermediate lies in its ability to serve as a scaffold for building heterocyclic compounds with proven biological activity. researchgate.net As discussed, it is a direct precursor to substituted quinoxalines and benzimidazoles, two classes of compounds with extensive pharmacological applications.

Quinoxaline derivatives have been reported to exhibit a vast array of activities, including:

Anticancer researchgate.net

Antimicrobial sapub.org

Antiviral researchgate.net

Anti-inflammatory researchgate.net

Benzimidazole derivatives are also of great medicinal importance, forming the core of drugs such as proton-pump inhibitors (e.g., omeprazole) and anthelmintics (e.g., albendazole). nih.govmdpi.com The synthesis of these heterocycles from this compound allows for the introduction of specific substituents (nitro, 3-methylphenyl) that can modulate the compound's interaction with biological targets, potentially leading to new therapeutic agents. coreyorganics.com

Catalytic Applications of Derived Complexes

The o-phenylenediamine core of this compound is an excellent starting point for synthesizing ligands for coordination chemistry. The diamine can be condensed with aldehydes or ketones to form Schiff base ligands. These ligands, featuring imine (-C=N-) groups, can coordinate with a variety of metal ions (e.g., Mn, Co, Ni, Cu, Pd) to form stable metal complexes. nih.govnih.gov

These derived metal complexes can function as catalysts in various organic reactions. rsc.org For example, complexes involving redox-active ligands like o-phenylenediamides can act as electron reservoirs, facilitating reactions without a formal change in the metal's oxidation state. rsc.org Manganese complexes with Schiff base ligands have shown catalytic activity in the aerobic oxidation of substrates like catechols and o-aminophenols. nih.gov Furthermore, Schiff base derivatives of related nitro-anilines have been investigated as potent corrosion inhibitors for metals in acidic environments, forming a protective layer on the metal surface. bohrium.comaspur.rsnih.govresearchgate.net

| Application Area | Derived Compound Class | Potential Function |

| Catalysis | Metal-Schiff Base Complexes | Catalysts for oxidation, C-C coupling reactions. |

| Corrosion Inhibition | Schiff Bases | Formation of protective films on metal surfaces. |

Analytical Methodologies for N1 3 Methylphenyl 4 Nitrobenzene 1,2 Diamine and Its Derivatives

Chromatographic Separation Techniques (e.g., HPLC, LC-MS, UPLC, TLC)

Detailed and validated methods for the chromatographic separation of N1-(3-Methylphenyl)-4-nitrobenzene-1,2-diamine are not explicitly described in the accessible scientific literature. However, based on the analysis of structurally similar compounds, particularly other substituted nitroanilines, a hypothetical approach to method development can be proposed.

High-Performance Liquid Chromatography (HPLC) would likely be the primary technique for the separation and analysis of this compound. A reversed-phase method would be the most probable starting point. For instance, methods for other nitroaniline isomers often utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water. nih.gov The detection is typically carried out using a UV detector at a wavelength around 225 nm. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) would be essential for confirmation of identity and for more sensitive detection. For a related compound, 4-Nitro-1,2-phenylenediamine, an LC-MS method has been described using a C18 column with positive electrospray ionization (ESI). nih.gov The mass spectrometer would be set to detect the protonated molecule [M+H]+. A similar approach could be adapted for this compound.

Ultra-Performance Liquid Chromatography (UPLC) , offering higher resolution and faster analysis times, could also be employed. Commercial suppliers of this compound indicate the availability of UPLC data, suggesting that methods have been developed internally, though these are not publicly detailed.

Thin-Layer Chromatography (TLC) is a viable technique for rapid, qualitative analysis and for monitoring reaction progress during the synthesis of this compound. Studies on other substituted nitroanilines have demonstrated the utility of TLC for their separation. semanticscholar.org The choice of the mobile phase would be critical and would depend on the polarity of the specific derivatives being analyzed.

A summary of potential starting conditions for chromatographic techniques, extrapolated from related compounds, is presented in Table 1.

Table 1: Postulated Chromatographic Conditions for the Analysis of this compound

| Technique | Stationary Phase (Column) | Mobile Phase (Eluent) | Detection |

|---|---|---|---|

| HPLC | C18 | Acetonitrile/Water Gradient | UV (e.g., 225 nm) |

| LC-MS | C18 | Acetonitrile/Water with Formic Acid | ESI+, monitoring for [M+H]+ |

| UPLC | C18 | Acetonitrile/Water Gradient | UV and/or MS |

| TLC | Silica Gel | Hexane/Ethyl Acetate Mixtures | UV Visualization |

Purity Assessment and Contaminant Analysis

Specific methods for the purity assessment of this compound and the analysis of its potential contaminants are not detailed in the literature. However, standard pharmaceutical and chemical industry practices for purity profiling would be applicable.

Purity is often initially assessed by a combination of chromatographic and spectroscopic techniques. HPLC or UPLC would be the primary tool to separate the main compound from any impurities. The peak area percentage of the main peak relative to the total peak area in the chromatogram provides an initial estimate of purity.

Potential contaminants could include:

Starting materials from the synthesis.

By-products from incomplete reactions or side reactions.

Degradation products formed during storage.

Identification of these contaminants would typically involve LC-MS/MS, where the fragmentation pattern of the impurity peaks can provide structural information. For a definitive purity value, a quantitative method using a certified reference standard would be necessary.

Quantitative Analysis Methods

No specific, validated quantitative analysis methods for this compound are published. The development of such a method would require a pure, well-characterized reference standard of the compound.

A quantitative HPLC-UV method would be the most common approach. This would involve creating a calibration curve by injecting known concentrations of the reference standard and measuring the corresponding peak areas. The concentration of the compound in an unknown sample could then be determined by comparing its peak area to the calibration curve.

For lower concentrations or in complex matrices, an LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode would offer higher sensitivity and selectivity. This would involve monitoring a specific precursor-to-product ion transition for the target molecule.

The development and validation of a quantitative method would need to follow established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure accuracy, precision, linearity, and robustness.

Future Research Directions

Exploration of Novel Synthetic Routes

The classical synthesis of N-aryl-o-phenylenediamines often involves multi-step procedures that may include challenging nitration and reduction steps, followed by N-arylation reactions. While effective, these methods can sometimes be limited by regioselectivity issues, harsh reaction conditions, and the generation of significant waste. Future research should prioritize the development of more elegant and sustainable synthetic strategies.

A particularly promising avenue is the application of modern C-N cross-coupling reactions. researchgate.net Methodologies such as the Buchwald-Hartwig or Ullmann-type couplings could potentially enable a more direct and efficient synthesis. For instance, the coupling of 4-nitro-1,2-phenylenediamine with a suitable 3-methylphenyl halide or its equivalent under transition-metal catalysis could offer a more streamlined route with higher atom economy. Recent advances in transition-metal-free amination of nitroarenes also present an exciting frontier, potentially allowing for direct C-H amination under milder, oxidative conditions. researchgate.net

The exploration of flow chemistry for the synthesis of this compound and its precursors could also offer significant advantages in terms of safety, scalability, and reproducibility.

Table 1: Comparison of Potential Synthetic Routes

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Classical Route | Well-established procedures | Multi-step, potential for byproducts, harsh conditions |

| C-N Cross-Coupling | High efficiency, good functional group tolerance | Catalyst cost and optimization, ligand design |

| Direct C-H Amination | High atom economy, fewer pre-functionalization steps | Regioselectivity control, understanding reaction mechanisms |

| Flow Chemistry | Enhanced safety, scalability, precise process control | Initial setup cost, optimization of flow parameters |

Advanced Computational Modeling for Structure-Reactivity Prediction

Computational chemistry offers powerful tools to predict and understand the behavior of N1-(3-methylphenyl)-4-nitrobenzene-1,2-diamine at a molecular level. While crystal structure analyses have been performed on related diamines, providing valuable bond length and intermolecular interaction data, in-depth computational studies on this specific molecule are lacking. nih.gov

Future research should employ Density Functional Theory (DFT) and other quantum chemical methods to build a comprehensive computational model. Such models can predict key properties, including:

Molecular Geometry and Electronic Structure: Optimizing the ground-state geometry to understand the influence of the methyl and nitro substituents on the planarity and electronic distribution of the molecule.

Spectroscopic Properties: Simulating NMR, IR, and UV-Vis spectra to aid in experimental characterization.

Reactivity Indices: Calculating frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui functions to predict the most likely sites for electrophilic and nucleophilic attack, thereby guiding derivatization strategies.

Reaction Mechanisms: Modeling the transition states and energy profiles for key reactions, such as cyclization to form benzimidazoles, to optimize reaction conditions.

Table 2: Proposed Computational Research Targets

| Computational Method | Target Property/Parameter | Potential Impact |

| DFT (e.g., B3LYP/6-31G)* | Optimized molecular geometry, HOMO/LUMO energies | Prediction of molecular shape and electronic properties |

| TD-DFT | UV-Vis absorption spectra simulation | Correlation with experimental data for structural confirmation |

| NBO Analysis | Atomic charges, bond orders | Understanding electronic distribution and bonding |

| QTAIM | Analysis of hydrogen bonding and other weak interactions | Elucidating factors that govern crystal packing and solid-state properties |

Development of New Derivatization Strategies

The presence of three distinct functional handles—two secondary amine groups and a nitro group—makes this compound an excellent scaffold for the development of new derivatives. Future work should systematically explore reactions at these sites to generate novel molecular architectures.

Derivatization of the diamine moiety can lead to the formation of five-membered heterocyclic rings, a common reaction for o-phenylenediamines. nih.gov For example, reaction with carboxylic acids or their derivatives would yield substituted benzimidazoles, while reaction with 1,2-dicarbonyl compounds could produce quinoxalines. These heterocyclic cores are prevalent in pharmacologically active compounds and functional materials.

Furthermore, the nitro group can be readily reduced to an amine, providing a new site for derivatization and creating a triamine precursor. This precursor could be used to synthesize more complex, star-shaped molecules or polymers. Selective acylation or alkylation of the different amino groups could also lead to a diverse library of compounds for screening in various applications. coreyorganics.com

Expanding Applications as a Versatile Synthetic Intermediate

Building on new derivatization strategies, a key future direction is to expand the practical applications of this compound as a building block. Its structure is particularly well-suited for the synthesis of:

Azo Dyes and Pigments: The aromatic amine functionalities can be diazotized and coupled to various substrates to create novel azo dyes with tailored colors and properties. The presence of the nitro group can act as a powerful auxochrome, influencing the final color.

High-Performance Polymers: As a diamine monomer, it can be polymerized with dianhydrides or diacyl chlorides to form polyimides or polyamides. The nitro group offers a site for post-polymerization modification, allowing for the tuning of polymer properties such as solubility, thermal stability, or optical characteristics.

Corrosion Inhibitors: Many aromatic amines and their derivatives are effective corrosion inhibitors for metals. The nitrogen atoms can coordinate with metal surfaces, forming a protective layer. Novel derivatives could be synthesized and tested for enhanced performance in various corrosive environments.

Precursors for Agrochemicals and Pharmaceuticals: The benzimidazole (B57391) scaffold, readily accessible from this diamine, is a privileged structure in medicinal and agricultural chemistry. Systematic synthesis and screening of benzimidazole derivatives could lead to the discovery of new bioactive compounds.

By pursuing these research avenues, the scientific community can significantly enhance the utility and understanding of this compound, paving the way for new discoveries and applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N1-(3-Methylphenyl)-4-nitrobenzene-1,2-diamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions or nitro-group functionalization. For example, Pd-C catalysts with triethylamine in ethanol under reflux (60–80°C) yield derivatives with ~85% efficiency, as demonstrated in analogous diarylaniline syntheses . Optimization involves adjusting catalyst loading (5–10 mol%), reaction time (12–24 hr), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitoring by TLC and controlling temperature gradients are critical to avoid byproducts.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound, and how should spectral contradictions be resolved?

- Methodological Answer :

- ¹H NMR : Key peaks include aromatic protons (δ 6.8–8.2 ppm, split due to nitro and methyl groups) and amine protons (δ 4.5–5.5 ppm, broad). Contradictions in splitting patterns may arise from rotational isomers; variable-temperature NMR can resolve this .

- MS (ESI+) : Expect [M+H]⁺ at m/z 274.1 (C₁₃H₁₃N₃O₂). Discrepancies in molecular ion peaks require recalibration or alternative ionization methods (e.g., MALDI-TOF).

- IR : Nitro group stretches at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric). Overlaps with amine stretches necessitate deconvolution software .

Q. How can conflicting solubility data for nitro-substituted benzene-1,2-diamines in polar solvents be addressed during experimental design?

- Methodological Answer : Solubility discrepancies often stem from crystallinity variations. Pre-saturation assays in DMSO, DMF, or ethanol (1 mg/mL increments) under sonication (30 min) can identify optimal solvents. For low solubility, derivatization (e.g., acetylation of amines) improves solubility in THF or dichloromethane . Polar protic solvents (e.g., methanol/water mixtures) are preferred for biological assays .

Advanced Research Questions

Q. What strategies are effective for designing this compound derivatives with enhanced biological activity, such as enzyme inhibition or DNA interaction?

- Methodological Answer :

- Bis-acyl-thiourea derivatives : Introduce thiourea moieties via condensation with acyl isothiocyanates. These derivatives exhibit improved DNA binding (Kₐ ~10⁵ M⁻¹) and urease inhibition (IC₅₀ ~2.3 µM) due to enhanced H-bonding and π-stacking .

- Metal complexes : Coordinate with Zn(II) or Cu(II) using salphen ligands to shift fluorescence (Δλ ~50 nm) and stabilize DNA adducts .

- Computational screening : DFT calculations (B3LYP/6-31G*) predict charge distribution and reactive sites for rational design .

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for nitro-group reductions in benzene-1,2-diamines?

- Methodological Answer :

- Mechanistic studies : Use Gaussian-09 to simulate transition states for nitro→amine reduction. Compare activation energies (ΔG‡) for Pd/C-H₂ vs. NaBH₄/NiCl₂ pathways.

- Contradiction analysis : Conflicting experimental yields (e.g., 48% vs. 85% ) may arise from solvent effects (water vs. ethanol) or catalyst poisoning. MD simulations (AMBER) model solvent-catalyst interactions to optimize conditions .

Q. What advanced crystallization techniques improve the structural resolution of nitro-substituted benzene-1,2-diamine derivatives for X-ray studies?

- Methodological Answer :

- Slow evaporation : Use ethanol/water (9:1) at 4°C to grow single crystals. For twinned crystals, employ SHELXD for structure solution and SHELXL for refinement .

- High-throughput screening : Utilize microbatch (2 µL droplets) with 96-well plates and PEG-based precipitants. COD database entries (e.g., 2238172) guide solvent selection .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting bioactivity data for structurally similar derivatives in pharmacological assays?

- Methodological Answer :